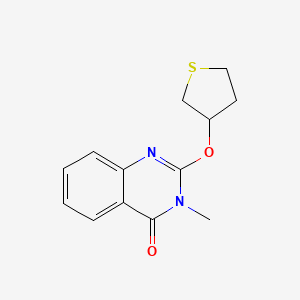
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one is a synthetic compound that belongs to the quinazolinone family. It has been widely used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Research highlights the development of efficient, eco-friendly synthesis protocols for quinazolinone derivatives. One study presents a protocol for synthesizing novel quinazolinone derivatives via a one-pot C–C and C–N bond-forming strategy, utilizing water as an environmentally friendly solvent without the need for metal catalysts, showcasing operational simplicity and wide functional group tolerance (Yadav, Vagh, & Jeong, 2020). Another approach includes the synthesis of dihydroquinazolinone derivatives characterized by significant changes in photophysical properties depending on solvent polarity, indicating the highly polar character of the excited state, which could be vital for designing photoactive materials or sensors (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Potential Biological Activities
Several studies investigate the antimicrobial, analgesic, and anticonvulsant potential of quinazolinone derivatives. For instance, quinazolinone compounds showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential as leads for developing new antibacterial agents (Osarumwense, 2022). Another study focuses on the anticonvulsant and antimicrobial activities of newly synthesized thioxoquinazolinone derivatives, highlighting broad-spectrum activity against bacteria and fungi, as well as potent anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Physicochemical and Spectroscopic Studies
Research also encompasses the synthesis and detailed characterization of quinazolinone derivatives, examining their structural and photophysical properties to understand better their reactivity and potential applications in various fields. For example, a study reports the synthesis and spectroscopic characterization of Schiff bases containing triazole and pyrazole rings, exploring their reactive properties and biological evaluation through DFT calculations and molecular dynamics simulations (Pillai et al., 2019).
Eigenschaften
IUPAC Name |
3-methyl-2-(thiolan-3-yloxy)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15-12(16)10-4-2-3-5-11(10)14-13(15)17-9-6-7-18-8-9/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOVGVOWXZYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2674159.png)


![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2674163.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2674165.png)
![2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2674168.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674172.png)

![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)


![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)